molecular formula C7H13NO B1265982 4-Ethylpiperidin-2-one CAS No. 50549-26-3

4-Ethylpiperidin-2-one

Cat. No.: B1265982
CAS No.: 50549-26-3
M. Wt: 127.18 g/mol
InChI Key: PCSOIFCXHXFRPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethylpiperidin-2-one is a heterocyclic organic compound that belongs to the piperidinone family. It is characterized by a six-membered ring containing one nitrogen atom and a ketone functional group at the second position, with an ethyl group attached to the fourth position. This compound is of significant interest in organic chemistry due to its versatile applications in the synthesis of pharmaceuticals and other biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethylpiperidin-2-one can be synthesized through various methods. One common approach involves the cyclization of 4-ethylaminobutan-1-ol under acidic conditions. The reaction typically proceeds as follows:

Another method involves the reduction of 4-ethylpyridine-2,6-dione using a suitable reducing agent like sodium borohydride. The reaction conditions are as follows:

    Starting Material: 4-ethylpyridine-2,6-dione.

    Reaction Conditions: Sodium borohydride in an alcoholic solvent.

    Procedure: The starting material is dissolved in an alcoholic solvent, and sodium borohydride is added slowly.

Industrial Production Methods

In industrial settings, this compound is often produced through catalytic hydrogenation of 4-ethylpyridine-2,6-dione. The process involves the following steps:

Chemical Reactions Analysis

Types of Reactions

4-Ethylpiperidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Ethylpiperidin-2-one has numerous applications in scientific research:

Comparison with Similar Compounds

4-Ethylpiperidin-2-one can be compared with other piperidinone derivatives, such as:

    4-Methylpiperidin-2-one: Similar structure but with a methyl group instead of an ethyl group. It exhibits different reactivity and biological activity.

    4-Phenylpiperidin-2-one: Contains a phenyl group, leading to distinct chemical properties and applications.

    4-Benzylpiperidin-2-one:

The uniqueness of this compound lies in its ethyl group, which imparts specific steric and electronic effects, making it suitable for particular synthetic and biological applications .

Properties

IUPAC Name

4-ethylpiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-2-6-3-4-8-7(9)5-6/h6H,2-5H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCSOIFCXHXFRPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCNC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80964772
Record name 4-Ethyl-3,4,5,6-tetrahydropyridin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80964772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50549-26-3
Record name Piperidin-2-one, 4-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050549263
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Ethyl-3,4,5,6-tetrahydropyridin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80964772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethylpiperidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Ethylpiperidin-2-one
Reactant of Route 2
4-Ethylpiperidin-2-one
Reactant of Route 3
4-Ethylpiperidin-2-one
Reactant of Route 4
4-Ethylpiperidin-2-one
Reactant of Route 5
4-Ethylpiperidin-2-one
Reactant of Route 6
4-Ethylpiperidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.